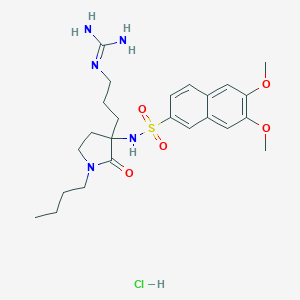
1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride (also known as BAY 41-2272) is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of physiological effects.
Wirkmechanismus
BAY 41-2272 works by binding to the heme group of sGC, which activates the enzyme and increases the production of cyclic guanosine monophosphate (cGMP). This molecule then activates downstream signaling pathways that lead to relaxation of smooth muscle cells and vasodilation. Additionally, cGMP has been shown to have anti-inflammatory effects, which may contribute to the therapeutic effects of BAY 41-2272.
Biochemische Und Physiologische Effekte
BAY 41-2272 has been shown to have a wide range of biochemical and physiological effects. In addition to its vasodilatory and anti-inflammatory effects, BAY 41-2272 has been shown to improve endothelial function, reduce platelet aggregation, and inhibit smooth muscle cell proliferation. These effects make BAY 41-2272 a promising candidate for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BAY 41-2272 in lab experiments is its specificity for sGC, which allows researchers to study the effects of sGC activation without the confounding effects of other signaling pathways. Additionally, BAY 41-2272 has been shown to be stable in various experimental conditions, making it a reliable tool for studying sGC activation. However, one limitation of using BAY 41-2272 is its relatively low potency compared to other sGC activators, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
Future research on BAY 41-2272 and other sGC activators should focus on their potential therapeutic applications in various disease states. In addition to cardiovascular and inflammatory diseases, sGC activators may have potential in the treatment of pulmonary hypertension, erectile dysfunction, and neurodegenerative diseases. Additionally, further studies on the mechanism of action of sGC activators may lead to the development of more potent and specific compounds with fewer side effects.
Synthesemethoden
The synthesis of BAY 41-2272 involves several steps, starting with the reaction of 6,7-dimethoxy-2-naphthalenesulfonyl chloride with 1-butyl-3-aminopyrrolidine. The resulting intermediate is then treated with guanidine, followed by reaction with propyl bromide to form the final product. The yield of this synthesis method is reported to be around 50%, and the purity of the compound can be improved through various purification techniques.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Studies have shown that sGC activators like BAY 41-2272 can improve vascular function, reduce blood pressure, and prevent the development of atherosclerosis. Additionally, BAY 41-2272 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
173440-64-7 |
|---|---|
Produktname |
1-Butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride |
Molekularformel |
C24H36ClN5O5S |
Molekulargewicht |
542.1 g/mol |
IUPAC-Name |
2-[3-[1-butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine;hydrochloride |
InChI |
InChI=1S/C24H35N5O5S.ClH/c1-4-5-12-29-13-10-24(22(29)30,9-6-11-27-23(25)26)28-35(31,32)19-8-7-17-15-20(33-2)21(34-3)16-18(17)14-19;/h7-8,14-16,28H,4-6,9-13H2,1-3H3,(H4,25,26,27);1H |
InChI-Schlüssel |
BQEBDKGJYGKUMP-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(C1=O)(CCCN=C(N)N)NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)OC)OC.Cl |
Kanonische SMILES |
CCCCN1CCC(C1=O)(CCCN=C(N)N)NS(=O)(=O)C2=CC3=CC(=C(C=C3C=C2)OC)OC.Cl |
Synonyme |
1-butyl-3-(6,7-dimethoxy-2-naphthylsulfonyl)amino-3-(3-guanidinopropyl)-2-pyrrolidinone hydrochloride SPI 501 SPI-501 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
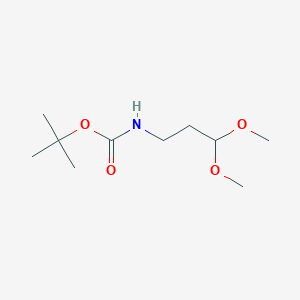

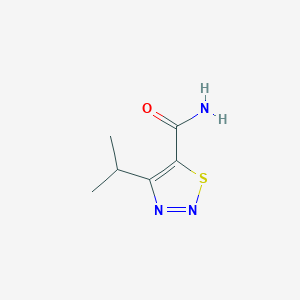
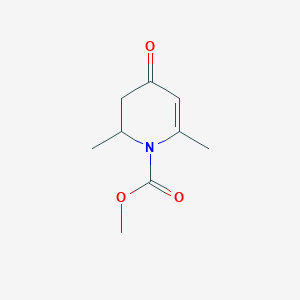

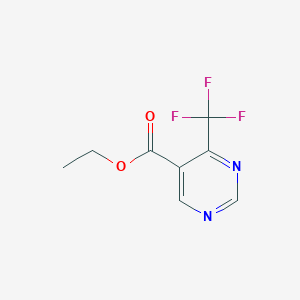
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
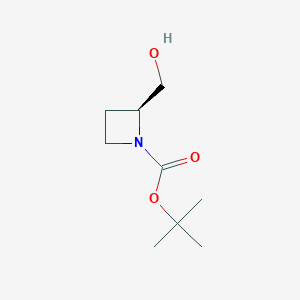
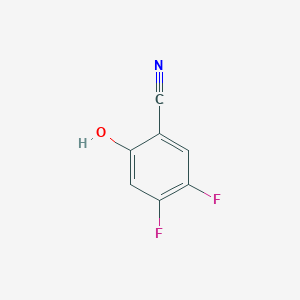
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)
